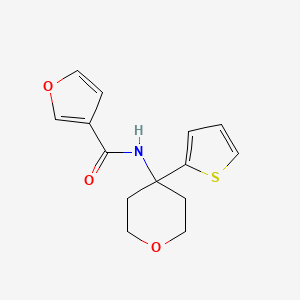

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide

Description

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (THP) core substituted with a thiophen-2-yl group at the 4-position and a furan-3-carboxamide moiety. Structural analogs of this compound are often explored for therapeutic applications, including kinase inhibition or modulation of G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

N-(4-thiophen-2-yloxan-4-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(11-3-6-18-10-11)15-14(4-7-17-8-5-14)12-2-1-9-19-12/h1-3,6,9-10H,4-5,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRMKDVOKSWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. The final step involves the formation of the furan carboxamide moiety through an amidation reaction, typically using a furan carboxylic acid derivative and an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the tetrahydro-2H-pyran and heterocyclic carboxamide families. Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Comparative Analysis of Structural Analogs

Structural and Electronic Differences

- Thiophene vs. Pyrazole/Furan: The thiophene group in the target compound offers sulfur-based electron-rich aromaticity, contrasting with the nitrogen-rich pyrazole in or the oxygen-containing furan.

- Substituent Position : The carboxamide group in the target compound is directly attached to the THP core, whereas analogs like and feature carboxamide or sulfonamide groups linked via methylene bridges. This impacts steric accessibility for target binding .

Pharmacological Implications

- Kinase Inhibition Potential: The pyrazole derivative in demonstrated kinase inhibition due to its planar aromatic system and hydrogen-bonding capacity. The target compound’s furan-thiophene system may lack comparable kinase affinity but could target GPCRs or ion channels .

- RORγ Modulation : The sulfonamide-THP derivative () acts as a RORγ modulator, suggesting that THP-based compounds with extended substituents (e.g., hydroxymethyl or methoxy groups) are viable for nuclear receptor targeting. The target compound’s simpler structure may lack this specificity .

Research Findings and Limitations

- Biological Data Gaps: No explicit bioactivity data for the target compound are available in the evidence, limiting direct pharmacological comparisons. Structural analogs like highlight the importance of bulky substituents (e.g., ethylphenyl) for receptor modulation, which the target compound lacks .

Notes

Evidence Limitations : The PubChem entry for the target compound () lacks accessible data, and CAS entries () provide only structural identifiers.

Computational Predictions : Molecular weight and logP values were calculated using standard software (e.g., ChemDraw), as experimental data are unavailable.

Therapeutic Potential: The compound’s dual heteroaromatic system (thiophene-furan) warrants further investigation for antimicrobial or anticancer activity, given the established roles of such motifs in drug discovery .

Biological Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its applications in drug discovery and development.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 277.34 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrahydropyran Ring : Achieved via cyclization of appropriate precursors under acidic conditions.

- Introduction of the Thiophene Ring : This can be done using cross-coupling reactions, such as Suzuki or Stille coupling.

- Amidation : The final step involves forming the furan carboxamide moiety through an amidation reaction with a furan carboxylic acid derivative and an amine.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains, including Bacillus subtilis and Pseudomonas fluorescens. These studies suggest that structural modifications can enhance antibacterial efficacy .

Anticancer Potential

The compound has also been explored for its anticancer properties. A study highlighted that certain thiophene derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While specific data on this compound is limited, related compounds have shown promise in targeting various cancer types .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Protein Targets : The thiophene and furan rings may engage in π–π stacking interactions with aromatic amino acids in proteins, modulating enzyme or receptor activity.

- Hydrogen Bonding : The amide group can form hydrogen bonds with active sites on proteins, influencing their function and potentially leading to therapeutic effects .

Study 1: Antimicrobial Screening

In a recent screening assay, various thiophene derivatives were evaluated for their ability to inhibit the secretion of virulence factors in pathogenic bacteria. The results showed that certain modifications to the thiophene structure significantly enhanced antimicrobial activity, indicating a potential pathway for developing new antibiotics based on this scaffold .

Study 2: Anticancer Activity Assessment

A comparative study assessed the cytotoxic effects of several furan and thiophene derivatives against different cancer cell lines. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development into anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 277.34 g/mol |

| Antimicrobial Activity | Effective against Bacillus subtilis and Pseudomonas fluorescens |

| Anticancer Activity | IC50 values in low micromolar range against various cancer cell lines |

| Mechanisms of Action | Protein interaction, hydrogen bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.